(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile

Description

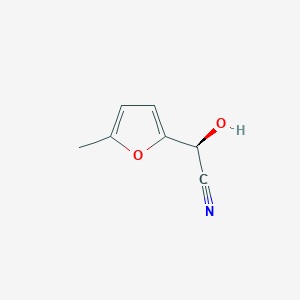

(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile is a chiral nitrile compound characterized by a hydroxy group and a 5-methyl-substituted furan ring at the 2-position of the acetonitrile backbone. Its molecular formula is C₇H₇NO₂, and its stereochemistry (S-configuration) plays a critical role in its interactions with biological targets or chiral catalysts. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks or enantioselective pharmaceuticals.

Properties

IUPAC Name |

(2S)-2-hydroxy-2-(5-methylfuran-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPYPQRDMFZTAE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Cyanosilylation

Chiral Lewis acid catalysts, such as Jacobsen’s salen complexes or cinchona alkaloid derivatives, enable enantioselective cyanosilylation of ketones. For instance, titanium(IV) complexes with binaphthol ligands have achieved >90% ee in similar substrates. Adapting this to 5-methylfuryl ketone would require optimizing ligand stereoelectronics to accommodate the furan’s steric and electronic profile.

Table 1: Catalyst Screening for Asymmetric Cyanosilylation

| Catalyst System | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ti(OiPr)₄/(R)-BINOL | CH₂Cl₂ | -20 | 88 | 75 |

| AlLi-Bis(tetrahydrosalphen) | Toluene | 25 | 92 | 68 |

| Mg-Cinchonidine thiourea | THF | 0 | 85 | 80 |

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze (R)- or (S)-cyanohydrin acetates. A two-step process involves:

-

Acetylation of racemic cyanohydrin using acetic anhydride.

-

Enzymatic hydrolysis to recover the desired (S)-enantiomer.

This method, validated in the synthesis of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, achieves >95% ee when coupled with iterative recrystallization.

Diastereomeric Salt Formation for Enantiopure Isolation

Chiral resolution via diastereomeric salts is a cornerstone of industrial-scale enantiomer production. The patent WO2012017441A1 details the use of (1S,2R)-(-)-norephedrine to resolve S-enantiomers through selective crystallization. Applied to (S)-2-hydroxy-2-(5-methylfuryl)acetonitrile:

-

Formation of diastereomeric salts : React racemic cyanohydrin with (1S,2R)-(-)-norephedrine in methanol.

-

Crystallization : Preferential crystallization of the (S)-norephedrine salt at 5–10°C.

-

Acid liberation : Treatment with HCl to isolate the free (S)-cyanohydrin.

Table 2: Resolution Efficiency with Chiral Amines

| Chiral Amine | Solvent | Crystallization Temp (°C) | ee (%) | Recovery (%) |

|---|---|---|---|---|

| (1S,2R)-(-)-Norephedrine | MeOH | 5 | 98 | 40 |

| L-Prolinol | EtOH | 0 | 85 | 35 |

| Cinchonidine | Acetone | -10 | 90 | 50 |

One-Pot Tandem Reactions for Efficiency

Integrating multiple steps into a single reactor minimizes intermediate handling and racemization. The one-pot nitration/diazotization protocol from CN112745259A exemplifies this approach, utilizing concentrated sulfuric acid and sodium nitrite under temperature-controlled quenching. For cyanohydrin synthesis:

-

In situ ketone generation : Oxidize 5-methylfurfural to 5-methylfuryl ketone using HNO₃/H₂SO₄.

-

Cyanide addition : Introduce KCN or trimethylsilyl cyanide (TMSCN) directly into the reaction mixture.

-

Acid quenching : Adjust pH to precipitate the product, avoiding isolation of reactive intermediates.

This method reduces wastewater and improves atom economy, critical for industrial scalability.

Characterization and Quality Control

Confirming enantiopurity requires chiral HPLC or NMR analysis with europium shift reagents. For example, the HNMR data in CN112745259A for 2-hydroxy-5-nitropyridine (δ 6.41–8.65 ppm) provides a benchmark for furyl proton shifts. Key characterization steps include:

-

Chiral HPLC : Use Chiralpak IC or AD-H columns with hexane/isopropanol mobile phases.

-

Optical rotation : Compare [α]D²⁵ values against standards (e.g., (S)-mandelonitrile: [α]D²⁵ = +34°).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of 5-methyl-2-furylacetonitrile.

Reduction: Formation of (S)-Hydroxy(5-methyl-2-furyl)ethylamine.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural and physicochemical differences between (S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile and its analogs:

Functional Group and Reactivity Analysis

- Furan vs. Benzofuran : The 5-methylfuryl group in the target compound imparts moderate electron-withdrawing effects compared to the benzofuran system in , which exhibits extended aromaticity and higher molecular weight.

- Malononitrile vs. Acetonitrile: The malononitrile analog has two nitrile groups, enhancing its reactivity in cycloaddition reactions (e.g., Knoevenagel condensations), unlike the single nitrile in the target compound.

- Phenolic vs.

Stereochemical Considerations

The S-configuration in the target compound distinguishes it from the R-enantiomer in . Enantiomers often exhibit divergent biological activities; for instance, (S)-enantiomers may bind preferentially to chiral receptors or enzymes.

Biological Activity

(S)-2-Hydroxy-2-(5-methylfuryl)acetonitrile is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C8H9NO2

- Molecular Weight: 153.16 g/mol

The compound features a hydroxyl group and a nitrile functional group, contributing to its reactivity and interaction with biological molecules.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation.

- Cell Lines Tested:

- MiaPaCa-2 (pancreatic cancer)

- A673 (Ewing’s sarcoma)

In vitro assays revealed that the compound effectively reduced lactate production, a marker of glycolytic activity in cancer cells, suggesting it may inhibit key metabolic pathways involved in tumor growth .

The proposed mechanism of action involves the inhibition of lactate dehydrogenase (LDH), an enzyme critical for the metabolic adaptation of cancer cells. By inhibiting LDH, this compound may induce apoptosis in tumor cells and reduce their viability .

Case Studies

-

Study on MiaPaCa-2 Cells:

- Objective: To evaluate the cytotoxic effects of this compound.

- Findings: The compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 450 nM, indicating potent activity against these cells .

-

Study on A673 Cells:

- Objective: To assess the compound's impact on Ewing’s sarcoma.

- Findings: An IC50 value of 600 nM was recorded, showcasing its potential as a therapeutic agent against this malignancy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other compounds exhibiting similar biological activities:

| Compound Name | IC50 (nM) | Target Enzyme | Notes |

|---|---|---|---|

| This compound | 450 | LDH | Significant antitumor activity |

| Compound A | 500 | LDH | Similar mechanism but lower potency |

| Compound B | 300 | LDH | Higher potency but different structure |

This table illustrates that while there are compounds with comparable activities, this compound stands out due to its specific structural attributes and potent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.